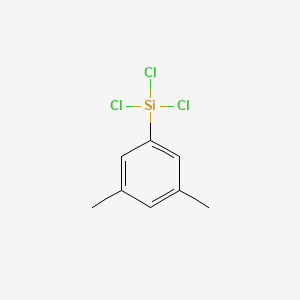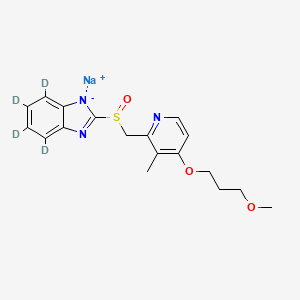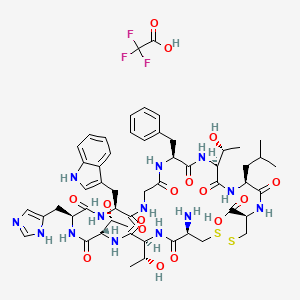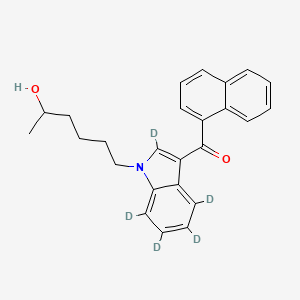![molecular formula C13H23N3O6 B12350793 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, imino, and methoxyethoxy groups. Its unique configuration makes it a subject of interest in chemical, biological, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan ring, followed by the introduction of the hydroxyl and methoxyethoxy groups. The final steps involve the formation of the imino and diazinan groups. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can help maintain the precise conditions required for each reaction step, reducing the risk of impurities and increasing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the imino group may produce primary or secondary amines.
Scientific Research Applications
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one
- 4-Amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This configuration allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H23N3O6 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C13H23N3O6/c1-7-5-16(13(19)15-11(7)14)12-10(21-4-3-20-2)9(18)8(6-17)22-12/h7-10,12,17-18H,3-6H2,1-2H3,(H2,14,15,19)/t7?,8-,9-,10-,12-/m1/s1 |
InChI Key |
JGNFBDWBMPUMOI-BOMQDIOLSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC |
Canonical SMILES |
CC1CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)
![5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12350765.png)
![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)

![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
